molecular formula C17H21N5O4S2 B13371118 6-[(3-Methoxyphenoxy)methyl]-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

6-[(3-Methoxyphenoxy)methyl]-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B13371118
M. Wt: 423.5 g/mol
InChI Key: AHLVUXLCTGSKCD-UHFFFAOYSA-N
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Description

6-[(3-Methoxyphenoxy)methyl]-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a complex heterocyclic compound. It belongs to the class of triazolothiadiazoles, which are known for their diverse pharmacological activities. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(3-Methoxyphenoxy)methyl]-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves multi-step reactions. One common method includes the cyclization of appropriate hydrazine derivatives with thiadiazole precursors under controlled conditions. The reaction conditions often involve the use of solvents like ethanol or dimethyl sulfoxide (DMSO) and catalysts such as acetic acid .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and microwave-assisted synthesis can be employed to enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

6-[(3-Methoxyphenoxy)methyl]-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Ethanol, DMSO, acetonitrile.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce corresponding alcohols or amines .

Scientific Research Applications

6-[(3-Methoxyphenoxy)methyl]-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 6-[(3-Methoxyphenoxy)methyl]-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking their activity. This compound may also interact with cellular receptors, modulating signal transduction pathways involved in various physiological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-[(3-Methoxyphenoxy)methyl]-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is unique due to its specific substituents, which confer distinct pharmacological properties. Its methoxyphenoxy and piperidinyl groups contribute to its enhanced binding affinity and selectivity towards certain biological targets .

Properties

Molecular Formula

C17H21N5O4S2

Molecular Weight

423.5 g/mol

IUPAC Name

6-[(3-methoxyphenoxy)methyl]-3-(1-methylsulfonylpiperidin-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C17H21N5O4S2/c1-25-13-6-3-7-14(9-13)26-11-15-20-22-16(18-19-17(22)27-15)12-5-4-8-21(10-12)28(2,23)24/h3,6-7,9,12H,4-5,8,10-11H2,1-2H3

InChI Key

AHLVUXLCTGSKCD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC=C1)OCC2=NN3C(=NN=C3S2)C4CCCN(C4)S(=O)(=O)C

Origin of Product

United States

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